molecular formula C10H9FO B142926 8-Fluoro-2-tetralone CAS No. 127169-82-8

8-Fluoro-2-tetralone

Cat. No. B142926
M. Wt: 164.18 g/mol
InChI Key: MQCCLMXABWLNIF-UHFFFAOYSA-N
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Description

8-Fluoro-2-tetralone is a fluorinated derivative of tetralone, a compound that has garnered interest due to its potential applications in various fields of organic chemistry. The presence of the fluorine atom at the 8-position of the tetralone ring system is expected to influence the chemical reactivity and physical properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of fluorinated tetralone derivatives, such as 8-Fluoro-2-tetralone, involves Claisen condensations and selective fluorinations. These methods have been employed to prepare a range of fluorinated indanone, tetralone, and naphthone derivatives with yields varying from 22 to 60% . Additionally, the synthesis of enantioselective 2-fluoro-2-aryl-1-tetralones has been achieved using cinchonine/selectfluor combinations, yielding products with excellent yields (up to >98%) and moderate to good enantioselectivity (up to 74%) . These methods highlight the potential for high-yield and enantioselective synthesis of fluorinated tetralones, including 8-Fluoro-2-tetralone.

Molecular Structure Analysis

The structural features of fluorinated tetralones have been explored using crystallographic methods. The results indicate that trifluoroacetylated ketones prefer a chelated cis-enol form, while fluorinated bindone products exist primarily as the cross-conjugated triketo form . This suggests that the introduction of fluorine atoms can significantly alter the preferred conformation and electronic distribution within the tetralone framework.

Chemical Reactions Analysis

The unique structural features of fluorinated tetralones, such as 8-Fluoro-2-tetralone, are expected to influence their reactivity in chemical reactions. The presence of fluorine can lead to unusual transformations, including novel one-pot syntheses and group exchange reactions . These reactions are not only of academic interest but also provide practical pathways for the synthesis of complex fluorinated molecules.

Physical and Chemical Properties Analysis

The introduction of fluorine into the tetralone ring system alters the physical and chemical properties of the molecule. Fluorine atoms are highly electronegative, which can affect the acidity, lipophilicity, and overall reactivity of the compound. While specific data on 8-Fluoro-2-tetralone's properties are not provided in the given papers, the general trends observed in fluorinated organic compounds suggest that such modifications can enhance the molecule's stability and potential biological activity .

Scientific Research Applications

  • Antiviral and Anticancer Activity

    • Results : FDA-approved drugs based on this pharmacophore have demonstrated efficacy, and ongoing clinical trials explore fluoro-containing nucleos(t)ide drug candidates .
  • COVID-19 Treatment

    • Results : These molecules aided in overcoming the pandemic by inhibiting viral replication .
  • Chemotherapeutic Agents

    • Results : FDA-approved nucleoside drugs have emerged as effective chemotherapeutic agents .
  • Synthetic Methodology

    • Results : Access to fluoro-containing nucleos(t)ides for further study and drug development .
  • Enzymatic Metabolic Stability

    • Results : Improved stability of the glycosidic bond in nucleos(t)ides .
  • Biological Profiling

    • Results : Enhanced biological profiles and potential therapeutic benefits .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

properties

IUPAC Name

8-fluoro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCCLMXABWLNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399774
Record name 8-FLUORO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2-tetralone

CAS RN

127169-82-8
Record name 8-FLUORO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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